For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of (-)-Dihydrocarveol
Introduction
(-)-Dihydrocarveol is a naturally occurring monoterpenoid, a class of organic compounds derived from isoprene.[1] It is a p-menthane (B155814) monoterpenoid and is classified as a secondary alcohol.[2] Structurally, it is a dihydro derivative of carveol (B46549).[2] This compound is found in the essential oils of various plants, including caraway oil and mint oil.[3] As an alcohol, (-)-Dihydrocarveol can undergo typical reactions such as esterification and oxidation.[4] Its chemical properties and biological activities make it a subject of interest in organic synthesis, flavor and fragrance industries, and biomedical research. This document provides a comprehensive overview of its chemical properties, spectroscopic data, relevant experimental protocols, and known metabolic pathways.
Chemical and Physical Properties
(-)-Dihydrocarveol is a colorless liquid with a characteristic sweet, woody, and somewhat spicy aroma, reminiscent of spearmint or caraway.[2][4] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [5] |
| Molecular Weight | 154.25 g/mol | [5][6] |
| CAS Number | 20549-47-7 | [5][7] |
| Appearance | Almost colorless or pale straw-colored liquid | [4] |
| Odor | Sweet-woody, spicy, resembles Caraway | [4] |
| Density | 0.926 g/mL at 20 °C | [5] |
| Boiling Point | 224-225 °C | [4] |
| Flash Point | 83.89 °C (183.00 °F) | [3] |
| Vapor Pressure | 0.1 mmHg at 20 °C | [3][4] |
| Refractive Index | n20/D 1.479 | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of (-)-Dihydrocarveol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts for the (1R,2R,4R)-stereoisomer have been characterized.[8][9]
Table 3.1.1: Key ¹³C NMR Chemical Shifts for (1R,2R,4R)-Dihydrocarveol (Solvent: CDCl₃, Reference: TMS)[8]
| Atom | Chemical Shift (ppm) |
| C1 (C=CH₂) | 108.96 |
| C7 (C=CH₂) | 149.79 |
| C10 (CH-OH) | 76.78 |
| C9 (CH-C=) | 44.52 |
| C6 (CH₂) | 40.94 |
| C8 (CH) | 40.40 |
| C4 (CH₂) | 33.62 |
| C5 (CH) | 31.46 |
| C2 (CH₃) | 21.24 |
| C3 (CH₃) | 18.70 |
Table 3.1.2: Key ¹H NMR Chemical Shifts for (1R,2R,4R)-Dihydrocarveol (Solvent: CDCl₃, Reference: TMS)[8]
| Proton(s) | Chemical Shift (ppm) |
| H12, H13 (C=CH₂) | 4.70 |
| H28 (CH-OH) | 3.19 |
| H23 (CH₃) | 1.69 |
| H19, H17, H18 (CH, CH₂) | 1.03 - 1.77 |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile compounds like (-)-Dihydrocarveol.
Table 3.2.1: Major Mass Spectrometry Peaks (EI-B) [6]
| m/z | Relative Intensity |
| 136 | 99.99 |
| 93 | 99.15 |
| 107 | 91.67 |
| 121 | 89.69 |
| 81 | 60.39 |
Biological Activity and Metabolic Pathways
(-)-Dihydrocarveol is a metabolite that can be extracted from certain actinomycetes.[5] The bacterium Rhodococcus erythropolis DCL14 can utilize all stereoisomers of dihydrocarveol (B1210190) as its sole source of carbon and energy.[10] The metabolic degradation pathway in this organism has been studied and involves a series of enzymatic reactions. The process begins with the oxidation of dihydrocarveol to dihydrocarvone, which then enters a pathway involving a Baeyer-Villiger monooxygenase.[10]
Caption: Metabolic pathway of (-)-Dihydrocarveol in Rhodococcus erythropolis DCL14.[10]
Experimental Protocols
The following sections detail generalized protocols for the synthesis and analysis of (-)-Dihydrocarveol. These are intended as a guide and may require optimization based on specific laboratory conditions.
Synthesis: Catalytic Hydrogenation of (-)-Carvone
(-)-Dihydrocarveol can be synthesized by the reduction of the corresponding ketone, (-)-carvone.[2] Catalytic hydrogenation is a common method for this transformation.
Objective: To reduce the endocyclic double bond of (-)-Carvone to yield (-)-Dihydrocarveol.
Materials:
-
(-)-Carvone
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (Pd/C, 5% or 10%) catalyst
-
Hydrogen gas (H₂) source with balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known quantity of (-)-Carvone in ethanol. Add a catalytic amount of Pd/C (typically 1-5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus. Maintain a positive pressure of hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material spot/peak.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified, if necessary, by column chromatography or distillation to yield pure (-)-Dihydrocarveol.
Analysis: GC-MS and NMR
Objective: To confirm the identity and purity of the synthesized (-)-Dihydrocarveol.
5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Separation: The sample is vaporized and separated on a capillary column based on its boiling point and polarity. A typical temperature program might start at 50°C and ramp up to 250°C.
-
Detection & Analysis: As the compound elutes from the column, it is ionized (typically by electron impact) and the resulting fragments are analyzed by the mass spectrometer. The resulting mass spectrum is compared to a library database for identification.[6]
5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC).[8]
-
Data Analysis: Process the spectra to determine the chemical shifts, coupling constants, and integrations. Compare the obtained spectra with literature data to confirm the structure and stereochemistry of (-)-Dihydrocarveol.[8][9]
Caption: General experimental workflow for synthesis and analysis of (-)-Dihydrocarveol.
Safety and Handling
(-)-Dihydrocarveol is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[11] It can cause skin irritation and serious eye irritation.[11]
-
Precautions for Safe Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[7][11] Avoid breathing vapors or mist.[12] Keep away from sources of ignition.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, impervious gloves, and tightly fitting safety goggles.[7][11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][12]
-
First Aid: In case of contact, wash skin with soap and plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the victim to fresh air.[7] Seek medical attention if irritation or other symptoms persist.[11]
Conclusion
(-)-Dihydrocarveol is a monoterpenoid with well-defined chemical and physical properties. Its characterization relies on standard spectroscopic techniques such as NMR and GC-MS. The understanding of its metabolic pathways, particularly in microorganisms, opens avenues for its biotechnological production and application. The provided protocols offer a foundational guide for its synthesis and analysis in a research setting. Adherence to proper safety protocols is essential when handling this compound.
References
- 1. NP-MRD: Showing NP-Card for (1R,2R,4R)-Dihydrocarveol (NP0002778) [np-mrd.org]
- 2. Page loading... [wap.guidechem.com]
- 3. dihydrocarveol, 619-01-2 [thegoodscentscompany.com]
- 4. zhishangchem.com [zhishangchem.com]
- 5. (-)-DIHYDROCARVEOL CAS#: 20549-47-7 [m.chemicalbook.com]
- 6. Dihydrocarveol, (+-)- | C10H18O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
- 8. bmse000533 (1R,2R,4R)-dihydrocarveol at BMRB [bmrb.io]
- 9. tandfonline.com [tandfonline.com]
- 10. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. chemicalbook.com [chemicalbook.com]
